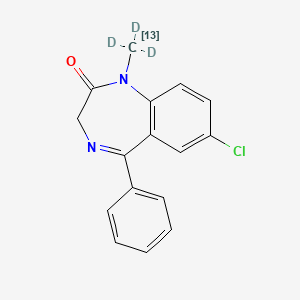

Diazepam-13C,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

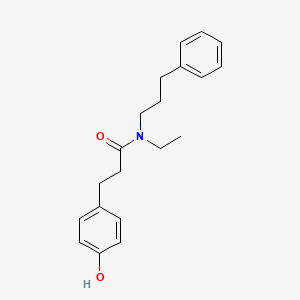

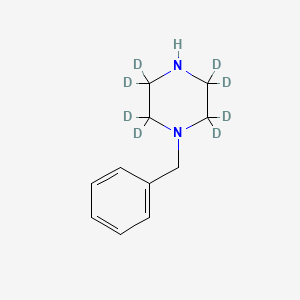

Diazepam-13C,d3: is a stable isotope-labeled compound of diazepam, a well-known benzodiazepine. Diazepam is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties. The stable isotope labeling, such as with carbon-13 and deuterium, is often used in research to trace the metabolic pathways and pharmacokinetics of the compound without altering its chemical properties .

Métodos De Preparación

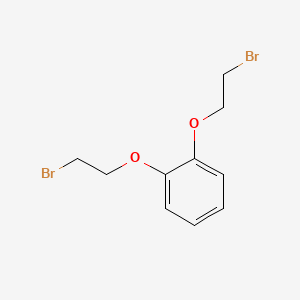

Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-13C,d3 involves the incorporation of carbon-13 and deuterium into the diazepam molecule. One common method starts with the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions: Diazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:

Oxidation: Diazepam can be oxidized to form nordiazepam, temazepam, and oxazepam.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Diazepam can undergo substitution reactions, particularly at the nitrogen atoms

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents

Major Products:

Oxidation: Nordiazepam, temazepam, oxazepam.

Reduction: Reduced diazepam derivatives.

Substitution: Various substituted diazepam derivatives

Aplicaciones Científicas De Investigación

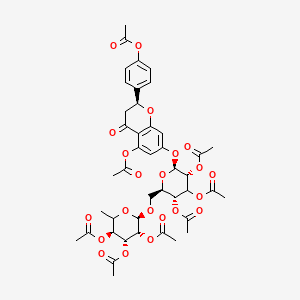

Chemistry: Diazepam-13C,d3 is used in chemical research to study the metabolic pathways and degradation products of diazepam. The stable isotopes allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of diazepam in various organisms. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted .

Medicine: In medical research, this compound is used to develop and test new formulations of diazepam. It is also used in clinical studies to monitor the drug’s behavior in the human body, providing insights into its efficacy and safety .

Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of diazepam products .

Mecanismo De Acción

Diazepam-13C,d3 exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the GABA-A receptor, increasing the frequency of chloride channel openings and leading to hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability, producing its anxiolytic, anticonvulsant, and sedative effects .

Comparación Con Compuestos Similares

Alprazolam: Another benzodiazepine with a shorter half-life and higher potency.

Clonazepam: Known for its long half-life and use in treating seizures.

Lorazepam: Often used for its anxiolytic and sedative properties.

Midazolam: Used primarily for its rapid onset and short duration of action

Uniqueness: Diazepam-13C,d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in both research and industrial applications .

Propiedades

Fórmula molecular |

C16H13ClN2O |

|---|---|

Peso molecular |

288.75 g/mol |

Nombre IUPAC |

7-chloro-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1+1D3 |

Clave InChI |

AAOVKJBEBIDNHE-KQORAOOSSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

SMILES canónico |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)

![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)

![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)

![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)

![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)